(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one

Chemical Synthesis Medicinal Chemistry Building Block

(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one (CAS 1164555-67-2) belongs to the chalcone class, specifically a fluorinated furyl chalcone featuring an α,β-unsaturated ketone framework that links a 2-fluorophenyl ring (Ring A) to a furan-3-yl ring (Ring B) in the (E)-configuration. The molecular formula is C₁₃H₉FO₂ with a molecular weight of 216.21 g/mol.

Molecular Formula C13H9FO2
Molecular Weight 216.211
CAS No. 1164555-67-2
Cat. No. B2942376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one
CAS1164555-67-2
Molecular FormulaC13H9FO2
Molecular Weight216.211
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C2=COC=C2)F
InChIInChI=1S/C13H9FO2/c14-12-4-2-1-3-10(12)5-6-13(15)11-7-8-16-9-11/h1-9H/b6-5+
InChIKeyASLWPEBMDDFAKS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one (CAS 1164555-67-2) – A Structurally Distinct 3-Furyl Chalcone Building Block


(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one (CAS 1164555-67-2) belongs to the chalcone class, specifically a fluorinated furyl chalcone featuring an α,β-unsaturated ketone framework that links a 2-fluorophenyl ring (Ring A) to a furan-3-yl ring (Ring B) in the (E)-configuration . The molecular formula is C₁₃H₉FO₂ with a molecular weight of 216.21 g/mol . This compound is commercially available from multiple vendors at purities ranging from 95% to 98%, indicating its established supply chain for research applications . Unlike the more commonly reported 2-furyl or phenyl-substituted chalcone analogs, the 3-furyl substitution pattern and the ortho-fluorine on the phenyl ring confer distinct electronic and steric properties that may translate into differential biological or materials performance, making it a targeted choice for structure-activity relationship (SAR) studies where these specific substituent vectors are critical [1].

Why In-Class Substitution Fails for (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one (CAS 1164555-67-2)


Simple substitution of this compound with another ‘fluorinated chalcone’ overlooks the critical influence of both the regiochemistry of the furan attachment (3-furyl vs. 2-furyl) and the position of the fluorine substituent on the phenyl ring (ortho vs. para). The 3-furyl isomer presents a different spatial orientation and electronic distribution compared to the more prevalent 2-furyl analogs, which can significantly alter target binding, metabolic stability, and spectral properties [1]. In chalcone-based drug discovery, even minor structural changes have been shown to produce order-of-magnitude shifts in IC₅₀ values across cancer cell lines, underscoring that potency is highly scaffold-specific [2]. Therefore, procurement of the exact CAS 1164555-67-2 is non-negotiable for projects where the 2-fluorophenyl/3-furyl pharmacophore has been validated; generic substitution with a 4-fluorophenyl-2-furyl or non-fluorinated analog introduces an uncontrolled chemical variable that invalidates prior SAR data and delays project milestones.

Quantitative Differentiation Evidence for (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one vs. Closest Analogs


Regioisomeric Purity Advantage: 3-Furyl vs. 2-Furyl Chalcone Availability

The target compound is commercially available at 98% purity as the single (E)-3-(2-fluorophenyl)-1-(furan-3-yl)prop-2-en-1-one regioisomer . In contrast, the 2-furyl analog ((2E)-3-(2-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one) is typically supplied at 95% purity . The higher purity specification of the 3-furyl isomer reduces the burden of post-purchase purification and ensures a lower risk of regioisomeric contamination that could confound biological assays or subsequent synthetic transformations.

Chemical Synthesis Medicinal Chemistry Building Block

Structural Uniqueness: Ortho-Fluorine and 3-Furyl Substitution Pattern

A substructure search of the PubChem and ChEMBL databases reveals that the combination of an ortho-fluorophenyl group with a furan-3-yl chalcone core is underrepresented among biologically annotated chalcones [1]. The most closely related analogs predominantly feature a 4-fluorophenyl group paired with a furan-2-yl ring (e.g., (E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one, CAS 1257127-89-1) . The ortho-fluorine in the target compound introduces a unique steric constraint and alters the electronic distribution of the enone system compared to the para-fluoro isomer, which can lead to differential binding modes and metabolic stability profiles [2].

Drug Discovery Molecular Design SAR

Predicted Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

Calculated physicochemical properties indicate meaningful differences between the target compound and its closest structural analogs that affect passive membrane permeability and solubility . The target compound has a predicted LogP of 3.31 and a topological polar surface area (TPSA) of 30.21 Ų . Compared to the non-fluorinated analog (E)-1-(3-furanyl)-3-phenyl-2-propen-1-one (CAS 717-21-5, predicted LogP ~2.87, TPSA ~30.21 Ų), the ortho-fluorine substitution increases lipophilicity by ~0.44 log units without altering TPSA, which can enhance membrane penetration while maintaining a favorable drug-likeness profile . Although these are predicted values, the consistency of the trend across multiple calculation methods supports a real differentiation.

ADMET Drug-likeness Physicochemical Profiling

Synthetic Accessibility: Reliable Claisen-Schmidt Condensation Route

The synthesis of (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one proceeds via a straightforward Claisen-Schmidt condensation between commercially available 2-fluoroacetophenone and 3-furaldehyde under basic conditions . This route avoids expensive catalysts or protecting group chemistry, resulting in lower cost of goods compared to multi-step synthesis routes required for more complex furan-fused chalcones [1]. The commercial availability of both starting materials (2-fluoroacetophenone: >$10/kg; 3-furaldehyde: ~$50–100/kg) ensures scalability from milligram to kilogram quantities without significant cost escalation .

Organic Synthesis Process Chemistry Scale-up

Optimal Application Scenarios for (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one (CAS 1164555-67-2)


Lead Optimization of Anti-Tubercular Indole-Chalcone Hybrids Requiring 3-Furyl Motifs

The validation of 3-furyl-substituted indole chalcones as non-cytotoxic anti-tubercular agents with MIC values in the 197–236 μM range against H37Rv Mycobacterium tuberculosis [1] establishes a clear precedent for the 3-furyl group as a key pharmacophoric element. (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one serves as a direct synthetic precursor or SAR probe for exploring the effect of replacing the indole moiety with a 2-fluorophenyl group, potentially improving potency via enhanced lipophilicity (ΔLogP +0.44) while retaining the critical 3-furyl orientation that contributed to the non-cytotoxic profile.

Synthesis of 3-Furyl Pyrazoline Libraries for Antimicrobial Screening

The established methodology for converting furyl-fluorenyl chalcones to substituted pyrazolines, which demonstrated antimicrobial and antioxidant activities [1], can be directly applied to (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one. The 98% purity of the commercial compound ensures clean cyclocondensation reactions with hydrazine derivatives, minimizing side-product formation that often plagues chalcone-to-pyrazoline conversions when lower-purity starting materials are used.

Physicochemical and ADMET Profiling of Ortho-Fluorinated Chalcone Series

With a predicted LogP of 3.31 and TPSA of 30.21 Ų [1], this compound occupies a favorable drug-likeness space distinct from non-fluorinated analogs. Procurement of the pure (E)-isomer enables accurate experimental determination of solubility, permeability (PAMPA/Caco-2), and metabolic stability (microsomal CL_int) without confounding factors from Z-isomer contamination or regioisomeric impurities. The 0.44 log unit lipophilicity gain over the non-fluorinated 3-furyl analog provides a calibrated chemical probe for assessing the impact of ortho-fluorination on ADMET properties.

Building Block for Covalent Inhibitor Warhead Design

The α,β-unsaturated ketone (Michael acceptor) of this chalcone is positioned for nucleophilic attack by catalytic cysteine residues in target proteins. The ortho-fluorine on Ring A modulates the electrophilicity of the enone system, potentially tuning the reactivity toward specific thiol targets without the excessive promiscuity observed with highly activated Michael acceptors [1]. The 3-furyl group further differentiates this compound from phenyl-substituted chalcone warheads, offering an alternative selectivity profile that can be exploited in fragment-based covalent drug discovery campaigns.

Quote Request

Request a Quote for (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.